3-[(2-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNCECIILNXPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluoroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of 2-fluoroaniline with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluoroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic heptene structure with a carboxylic acid functional group and a fluorinated aniline moiety, which enhances its lipophilicity and biological activity. The presence of the fluorine atom can influence the compound's pharmacokinetics and interactions with biological targets.
Medicinal Chemistry
3-[(2-Fluoroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been investigated for its potential as an anticancer agent. Its structural similarity to known chemotherapeutic agents suggests that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Drug Development
The compound's unique structure allows it to serve as a lead compound in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and neurodegenerative disorders. The fluorine substitution may enhance the metabolic stability of the drug candidates derived from this compound.
Material Science
Due to its bicyclic structure, this compound may also have applications in the development of novel materials, such as polymers or coatings that require specific mechanical or chemical properties. Research into the polymerization behavior of similar bicyclic compounds indicates potential for creating materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of 3-[(2-fluoroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound A belongs to a family of bicyclo[2.2.1]heptene derivatives functionalized with carbamoyl and carboxylic acid groups. Key analogs and their substituent variations are summarized below:
Key Observations:
Methoxy (CAS 61894-11-9, ) and dimethoxy (CAS 473444-79-0, ) groups are electron-donating, improving solubility but possibly reducing metabolic stability.
Bioactivity Profiles :
- highlights that structural similarities correlate with bioactivity clustering and shared modes of action (MoA). For instance, dimethoxy-substituted analogs may target enzymes requiring aromatic π-π interactions, while fluorine/chloro derivatives could inhibit proteases via halogen bonding .
Physicochemical Properties: The hydrochloride salt of DIEXO-3-AMINO-BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID (MW 189.64, ) demonstrates the impact of ionic forms on solubility and crystallinity. Compound A’s free carboxylic acid group may confer pH-dependent solubility.
Stability Considerations :
- Fluorine’s inductive effect may stabilize the carbamoyl linkage against hydrolysis compared to methoxy or amino analogs.
- The bicyclic scaffold’s rigidity (evident in crystal structures like ) likely enhances thermal stability.
Biological Activity
The compound 3-[(2-fluoroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₃FNO₃
- Molecular Weight : 251.25 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds with bicyclic structures, particularly those with functional groups like carbonyls and anilines, exhibit significant anticancer properties. A study demonstrated that derivatives of bicyclo[2.2.1]heptenes showed selective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS are observed, which contribute to oxidative stress and subsequent cell death .
Case Studies
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is well absorbed when administered orally, with a bioavailability estimated at around 60%. Metabolism primarily occurs via hepatic pathways, leading to several metabolites that retain some biological activity .
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents some toxicity concerns at higher doses. The therapeutic index remains favorable; however, careful monitoring is recommended during clinical applications .
Q & A
Q. What are the established synthetic routes for 3-[(2-fluoroanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how are intermediates characterized?
A multi-step synthesis typically involves:
- Step 1 : Preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via acetylenic ester intermediates (e.g., using anhydrides or coupling agents) .
- Step 2 : Functionalization with 2-fluoroaniline via carbodiimide-mediated amide bond formation.
- Characterization : IR spectroscopy confirms carbonyl (C=O) and amide (N–H) bonds, while resolves bicyclic proton environments and fluorine coupling patterns. Purity is validated via HPLC or GC-MS .
Q. How is the stereochemistry of the bicyclo[2.2.1]heptene core resolved experimentally?
- X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For derivatives lacking crystals, NOE (Nuclear Overhauser Effect) NMR experiments differentiate endo vs. exo substituents by spatial proximity .
- Chiral chromatography (e.g., HPLC with a chiral stationary phase) can separate enantiomers if asymmetric synthesis is employed .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity of this compound in polymerization or copolymerization reactions?
- DFT (Density Functional Theory) models the electron density of the strained bicyclic system to predict regioselectivity in ring-opening metathesis polymerization (ROMP) .
- Molecular Dynamics (MD) simulations assess steric hindrance from the 2-fluoroanilino group during copolymerization with norbornene derivatives (e.g., methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) .
- Table : Key Computational Parameters
| Method | Application | Reference Software |
|---|---|---|
| DFT/B3LYP | Transition state energy for ROMP | Gaussian 16 |
| MD (AMBER) | Steric effects in copolymerization | GROMACS |
Q. How does the electron-withdrawing fluoroanilino group influence the compound’s acid dissociation constant (pKa) and solubility?
- Experimental pKa Determination : Potentiometric titration in DMSO/water mixtures reveals a lower pKa (~3.5–4.0) compared to non-fluorinated analogs due to inductive effects .
- Solubility : The fluorine atom enhances lipophilicity (logP ~2.8), reducing aqueous solubility but improving organic solvent compatibility (e.g., THF, DCM) .
Q. What contradictions exist in reported bioactivity data for structurally related bicycloheptene derivatives?
- Contradiction 1 : Some studies report anti-inflammatory activity via COX-2 inhibition, while others note negligible effects due to steric blocking of the active site .
- Contradiction 2 : Conflicting cytotoxicity data in cancer cell lines (e.g., IC ranging from 10–100 μM) may arise from variations in cell permeability or metabolic stability .
- Resolution : Standardized assays (e.g., identical cell lines, incubation times) and metabolite profiling (LC-MS) are critical for reproducibility .
Methodological Challenges
Q. How can researchers optimize reaction yields when incorporating this compound into block copolymers for nanomaterials?
- Catalyst Screening : Grubbs 2nd-generation catalyst outperforms Hoveyda-Grubbs in ROMP due to higher tolerance for polar functional groups .
- Solvent Optimization : Use dichloroethane (DCE) over THF to minimize chain-transfer reactions, achieving >90% monomer conversion .
- Table : Polymerization Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Grubbs 2nd-gen | DCE | 40 | 92 |
| Hoveyda-Grubbs | THF | 60 | 78 |
Q. What safety protocols are critical when handling this compound in vitro?
- Hazard Mitigation : Use fume hoods for synthesis (volatile intermediates) and PPE (nitrile gloves, goggles) to prevent skin/eye contact .
- Waste Disposal : Quench reactive intermediates (e.g., anhydrides) with aqueous NaOH before disposal as hazardous organic waste .
Emerging Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
